Curcumin b-D-Glucuronide Triacetate Methyl Ester
Description
Curcumin β-D-Glucuronide Triacetate Methyl Ester is a chemically modified metabolite of curcumin, a polyphenolic compound derived from turmeric (Curcuma longa). This derivative is characterized by the conjugation of β-D-glucuronic acid to curcumin, followed by acetylation and methylation to enhance stability and solubility. It serves as a protected form of curcumin glucuronide, a major metabolite observed in hepatic tissue and portal blood . Its primary applications include biochemical research to study curcumin’s metabolic pathways, bioavailability, and targeted delivery mechanisms.
Properties
Molecular Formula |
C34H36O15 |
|---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H36O15/c1-18(35)45-29-30(46-19(2)36)32(47-20(3)37)34(49-31(29)33(41)44-6)48-26-14-10-22(16-28(26)43-5)8-12-24(39)17-23(38)11-7-21-9-13-25(40)27(15-21)42-4/h7-16,29-32,34,40H,17H2,1-6H3/b11-7+,12-8+/t29-,30-,31-,32+,34+/m0/s1 |
InChI Key |
HRLLMEXRAURVBG-IMLTWFSPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)/C=C/C(=O)CC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=CC(=O)CC(=O)C=CC3=CC(=C(C=C3)O)OC)OC)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Curcumin β-D-Glucuronide Triacetate Methyl Ester typically proceeds via three major chemical transformations:
Glucuronidation: Curcumin is reacted with glucuronic acid derivatives, often acetobromo-α-D-glucuronic acid methyl ester, in the presence of a catalyst such as silver oxide and a base like quinoline, to form a β-D-glucopyranosiduronic acid methyl ester intermediate. This step is critical for attaching the glucuronic acid moiety to the curcumin structure.
Acetylation: The glucuronide intermediate undergoes acetylation using acetic anhydride and a base such as pyridine to protect the hydroxyl groups on the glucuronic acid, resulting in triacetate groups. This step improves the compound's lipophilicity and stability.
Esterification: Finally, the methyl esterification is achieved by reacting the acetylated glucuronide with methanol in the presence of an acid catalyst, typically a mineral acid, to form the methyl ester group on the glucuronic acid moiety.
These reactions are generally carried out under controlled temperature conditions, with purification steps such as silica gel chromatography and recrystallization to isolate the pure compound. Industrial scale synthesis follows similar protocols but incorporates process optimization for yield and purity, including advanced chromatographic and crystallization techniques.
Stepwise Synthesis Example Starting from Vanillin
An efficient synthetic pathway begins with vanillin as a precursor:
| Step | Reaction | Reagents/Conditions | Yield (%) | Product |
|---|---|---|---|---|
| 1 | Glucuronidation of Vanillin | Acetobromo-α-D-glucuronic acid methyl ester, silver oxide, quinoline, 0 °C to room temp | 70 | β-D-glucopyranosiduronic acid methyl ester (6) |
| 2 | Formation of keto-enol intermediates | Acetylacetone-boron complex, n-butylamine or piperidine | Variable | Keto-enol compounds (7, 9) |
| 3 | Condensation with vanillin | Piperidine | Moderate to good | Acetylated glucuronide intermediates (8, 10) |
| 4 | Hydrolysis of acetyl and ester groups | 1 N NaOH in methanol, acidification with 50% formic acid | 70 | Curcumin mono-glucuronide (2), di-glucuronide (3) |
This multi-step synthesis was reported with overall yields of approximately 61-62% for glucuronide products.
Types of Chemical Reactions Involved
- Glucuronidation: Nucleophilic substitution attaching glucuronic acid to curcumin.
- Acetylation: Protection of hydroxyl groups by acetic anhydride.
- Esterification: Formation of methyl ester via acid-catalyzed reaction with methanol.
Analytical Techniques
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm the structure and purity of intermediates and final products.
- Mass Spectrometry (MS): Electrospray ionization MS confirms molecular weights.
- Chromatography: Flash silica gel chromatography purifies intermediates and final compounds.
- Melting Point Determination: Provides physical characterization of solid products.
These methods ensure the structural integrity and purity of Curcumin β-D-Glucuronide Triacetate Methyl Ester.
Curcumin glucuronides synthesized chemically have been tested for biological activity, revealing that while native curcumin exhibits significant anti-proliferative and anti-inflammatory effects, its glucuronide derivatives, including acetylated forms, show markedly reduced or no such activity. This suggests that glucuronidation may serve as a detoxification or inactivation pathway in vivo.
The compound serves as a valuable chemical model to study glucuronidation and esterification reactions, aiding in the understanding of curcumin metabolism and bioavailability enhancement strategies.
| Parameter | Details |
|---|---|
| Starting Material | Curcumin or Vanillin |
| Glucuronidation Reagents | Acetobromo-α-D-glucuronic acid methyl ester, silver oxide, quinoline |
| Acetylation Reagents | Acetic anhydride, pyridine |
| Esterification Reagents | Methanol, acid catalyst (e.g., HCl) |
| Reaction Conditions | 0 °C to room temperature for glucuronidation; room temp for acetylation; reflux or room temp for esterification |
| Purification Methods | Silica gel flash chromatography, recrystallization |
| Yields | 61-70% for key intermediates and final products |
| Analytical Techniques | ^1H/^13C NMR, MS, TLC, melting point |
Chemical Reactions Analysis
Types of Reactions: Curcuminbeta-D-GlucuronideTriacetateMethylEster undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and therapeutic effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed: The major products formed from these reactions include various metabolites that retain the therapeutic properties of the parent compound. These metabolites are crucial for the compound’s bioactivity and effectiveness in medical applications .
Scientific Research Applications
Curcuminbeta-D-GlucuronideTriacetateMethylEster has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the effects of chemical modifications on bioavailability and stability. In biology and medicine, it is investigated for its potential to treat inflammatory diseases, cancer, and neurodegenerative disorders. In the industry, it is used in the development of nutraceuticals and functional foods .
Mechanism of Action
The mechanism of action of Curcuminbeta-D-GlucuronideTriacetateMethylEster involves its interaction with various molecular targets and pathways. It modulates inflammatory molecules, enzymes, transcription factors, and receptors, thereby exerting its therapeutic effects. The compound’s ability to interfere with cell signaling pathways and induce apoptosis makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Curcumin Derivatives
provides comparative data on curcumin derivatives screened for EGFR and NF-κB inhibitory activity. Key findings include:
- Key Insight : The glucuronide triacetate methyl ester (Compound 33) exhibits weaker binding affinity (ΔG) to both EGFR and NF-κB compared to dimeric or benzylidene-modified curcumin derivatives. This suggests reduced direct therapeutic potency, likely due to steric hindrance from the glucuronide moiety and acetyl/methyl protective groups.
Glucuronide Triacetate Methyl Ester Derivatives
Other compounds sharing the glucuronide triacetate methyl ester motif include:
Methyl Salicylate β-D-O-Glucuronide Triacetate Methyl Ester (CAS 101231-54-3): Used as an intermediate in synthesizing aspirin metabolites . Structurally analogous to the curcumin derivative but lacks the curcuminoid backbone, resulting in distinct pharmacological profiles (e.g., anti-inflammatory vs. metabolic stability studies).
Retinyl β-D-Glucuronide Triacetate Methyl Ester :
- Synthesized via Ag₂CO₃-mediated coupling, similar to curcumin glucuronide derivatives .
- Hydrolyzed in vivo to release active retinyl glucuronide, demonstrating the role of protective groups in prodrug design .
Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester :
Physicochemical Properties
Biological Activity
Curcumin β-D-Glucuronide Triacetate Methyl Ester is a derivative of curcumin, a well-known natural polyphenolic compound derived from turmeric (Curcuma longa). This compound has gained attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of Curcumin β-D-Glucuronide Triacetate Methyl Ester, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure and Composition
- Molecular Formula : C34H36O15
- Molar Mass : Approximately 684.64 g/mol
- Appearance : Dark orange to very dark orange
- Solubility : Slightly soluble in chloroform
The structural modifications in Curcumin β-D-Glucuronide Triacetate Methyl Ester, particularly the triacetate methyl ester groups, influence its solubility and bioactivity compared to other curcumin derivatives.
Biological Activities
Curcumin itself is recognized for its significant anti-inflammatory, antioxidant, and anticancer properties. The glucuronidated forms, including Curcumin β-D-Glucuronide Triacetate Methyl Ester, may exhibit altered bioactivity due to modifications in their chemical structure.
1. Anti-inflammatory Activity
Research indicates that curcumin derivatives can inhibit inflammatory pathways. For instance:
- Curcumin and its derivatives have shown inhibitory effects on COX-1 and COX-2 enzymes, which are involved in the inflammatory response. At a concentration of 125 μg/mL, curcumin exhibited 32% COX-1 and 89.7% COX-2 inhibitory activity .
- In RAW264.7 macrophages, curcumin treatment led to decreased expression of inducible nitric oxide synthase (iNOS) and reduced nitric oxide production, indicating its anti-inflammatory potential .
2. Antioxidant Activity
Curcumin derivatives possess strong antioxidant properties that help mitigate oxidative stress:
- Curcumin has been shown to enhance the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase, thereby reducing oxidative damage in cells .
3. Anticancer Activity
Curcumin β-D-Glucuronide Triacetate Methyl Ester's anticancer properties have been evaluated through various studies:
- In vitro studies demonstrated that curcumin can inhibit the proliferation of cancer cells across multiple lines, including prostate and colorectal cancer cells .
- A study indicated that while curcumin exhibited significant anticancer activity at concentrations as low as 1 μM, its glucuronide forms showed diminished efficacy in suppressing cell proliferation .
The mechanisms underlying the biological activities of Curcumin β-D-Glucuronide Triacetate Methyl Ester are multifaceted:
- NF-kB Pathway Inhibition : Curcumin has been shown to inhibit NF-kB activation, a key regulator of inflammation and cancer progression. This inhibition occurs through the modulation of various signaling pathways .
- Interaction with Biomolecules : Curcumin can bind to several biomacromolecules, affecting their function. This includes interactions with protein kinases and other signaling molecules involved in cell survival and proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of curcumin derivatives:
- Diabetes Management :
- Cancer Treatment :
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Curcumin | Natural polyphenol; strong anti-inflammatory | High anticancer activity |
| Curcumin β-D-Glucuronide | Glucuronidated form; reduced bioactivity | Limited anticancer effects |
| Curcumin β-D-Glucuronide Triacetate Methyl Ester | Modified for enhanced solubility | Potentially altered pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Curcumin β-D-Glucuronide Triacetate Methyl Ester, and what are their respective yields and purity profiles?
- Methodological Answer : The synthesis typically involves glucuronidation of curcumin using activated glucuronic acid derivatives. For example, curcumin is reacted with methyl (2,3,4-tri-O-acetyl-β-D-glucopyranosyl bromide) uronate under Koenigs-Knorr conditions, followed by deprotection and acetylation . Yields range from 40–60%, with purity >95% achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirmed by LC-MS (negative ion mode, m/z 697 [M-H]⁻) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing Curcumin β-D-Glucuronide Triacetate Methyl Ester?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies acetyl groups (δ 1.8–2.1 ppm), curcumin’s aromatic protons (δ 6.5–7.8 ppm), and glucuronide anomeric proton (δ 5.3 ppm, J = 8.0 Hz) .
- HPLC : Reverse-phase chromatography (Agilent Zorbax SB-C18, 5 μm, 4.6 × 250 mm) with UV detection at 420 nm (curcumin’s λ_max) .
- MS : High-resolution ESI-MS confirms molecular ion ([M-H]⁻ at m/z 697.1562) and fragmentation patterns .
Advanced Research Questions
Q. How does the acetylation pattern in Curcumin β-D-Glucuronide Triacetate Methyl Ester influence its stability and reactivity in biological matrices?
- Methodological Answer : The triacetyl groups protect the glucuronic acid from premature hydrolysis in physiological buffers (pH 7.4, 37°C). Stability studies show <10% deacetylation after 24 hours, monitored by LC-MS. Reactivity increases in the presence of esterases or β-glucuronidase, releasing free curcumin-glucuronide . Optimizing acetyl positions (2,3,4-tri-O-acetyl vs. 1,2,3,4-tetra-O-acetyl) can modulate hydrolysis rates .
Q. What are the key challenges in designing in vitro assays to assess the bioactivity of Curcumin β-D-Glucuronide Triacetate Methyl Ester, and how can they be mitigated?
- Methodological Answer :
- Solubility : Use DMSO (≤0.1% v/v) to dissolve the compound without inducing cytotoxicity .
- Hydrolysis Control : Include β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to distinguish intrinsic activity from hydrolyzed metabolites .
- Cell Line Selection : Human colorectal (HCT-116) and breast cancer (MCF-7) lines are common models, with proliferation assays (MTT/WST-1) showing IC₅₀ values of 10–50 μM . Statistical validation via Student’s t-test (p < 0.05) is critical for reproducibility .
Q. How do contradictory data on the proliferative effects of curcumin glucuronides inform the interpretation of Curcumin β-D-Glucuronide Triacetate Methyl Ester’s activity?
- Methodological Answer : Discrepancies arise from cell-type specificity (e.g., antiproliferative in HCT-116 vs. no effect in HEK293) and hydrolysis rates. Dose-response curves (0.1–100 μM) and time-course experiments (24–72 hours) are essential. For example, reports 50% inhibition in HCT-116 at 25 μM, but this requires confirmation with LC-MS to quantify intact vs. hydrolyzed species .
Q. What strategies are employed to enhance the cellular uptake of Curcumin β-D-Glucuronide Triacetate Methyl Ester in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : The triacetate moiety improves lipophilicity (logP = 2.1 vs. −1.5 for free glucuronide), enhancing membrane permeability .
- Nanoformulations : Encapsulation in PLGA nanoparticles increases bioavailability 3-fold in murine models .
- Enzymatic Targeting : Co-administration with β-glucuronidase-expressing vectors (e.g., in tumor microenvironments) enables site-specific activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
